4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine
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Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine is an organic compound with the molecular formula C7H11N3S. This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and two amino groups at positions 2 and 4. It has a molecular weight of 169.25 g/mol and is often used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino groups at positions 2 and 4 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
- 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
- 6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine is unique due to its specific substitution pattern and the presence of two amino groups at positions 2 and 4. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine |
InChI |
InChI=1S/C7H11N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h4H,1-3,8H2,(H2,9,10) |
InChI Key |
SQZLNUUHMZTQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)N |
Origin of Product |
United States |
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